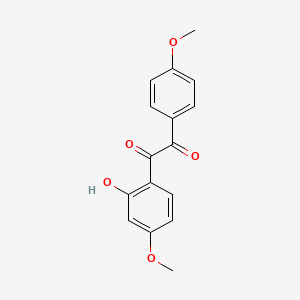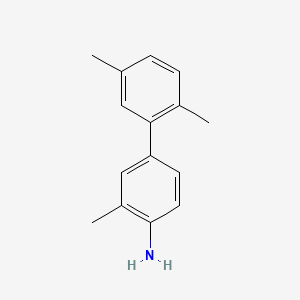
4-Biphenylamine, 3,2',5'-trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Biphenylamine, 3,2’,5’-trimethyl- is an organic compound that belongs to the class of biphenylamines It is characterized by the presence of three methyl groups attached to the biphenylamine structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Biphenylamine, 3,2’,5’-trimethyl- can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild conditions . Another method involves the reduction of nitro derivatives of biphenyl, followed by methylation at specific positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 4-Biphenylamine, 3,2’,5’-trimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like halogens and nitrating agents are used under controlled conditions to achieve specific substitutions.
Major Products Formed: The major products formed from these reactions include various substituted biphenylamines, quinone derivatives, and other functionalized aromatic compounds.
科学研究应用
4-Biphenylamine, 3,2’,5’-trimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 4-Biphenylamine, 3,2’,5’-trimethyl- involves its interaction with various molecular targets. It can form reactive intermediates that interact with DNA, proteins, and other cellular components. These interactions can lead to the formation of DNA adducts, which are critical in understanding its potential carcinogenic effects .
相似化合物的比较
4-Aminobiphenyl: An amine derivative of biphenyl, known for its use in the production of dyes and its carcinogenic properties.
Lamellarin D: A pyrrole alkaloid with significant biological activity, including cytotoxic effects against tumor cell lines.
Biphenyl-4-amine: Another aminobiphenyl compound with similar structural features and biological roles.
Uniqueness: 4-Biphenylamine, 3,2’,5’-trimethyl- is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological interactions. This structural uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
73728-79-7 |
|---|---|
分子式 |
C15H17N |
分子量 |
211.30 g/mol |
IUPAC 名称 |
4-(2,5-dimethylphenyl)-2-methylaniline |
InChI |
InChI=1S/C15H17N/c1-10-4-5-11(2)14(8-10)13-6-7-15(16)12(3)9-13/h4-9H,16H2,1-3H3 |
InChI 键 |
SKSNKNFLXPZBMD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C)C2=CC(=C(C=C2)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Methoxyphenyl)methylidene]butanal](/img/structure/B14449113.png)
![Acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14449120.png)
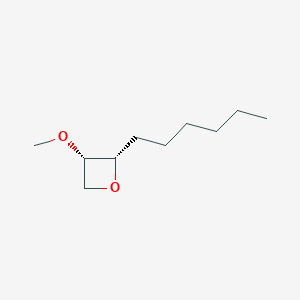

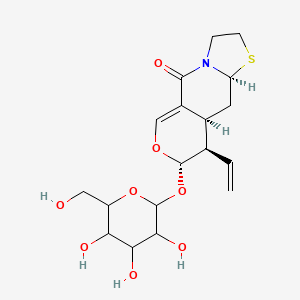
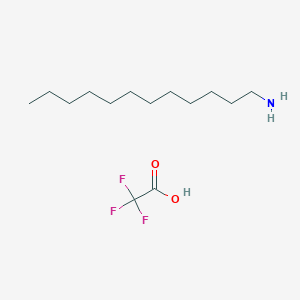
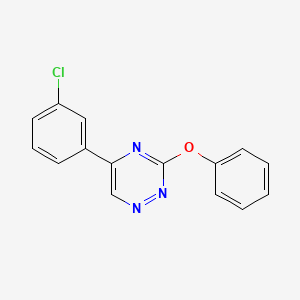
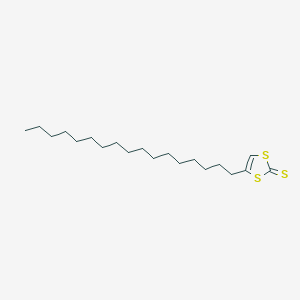


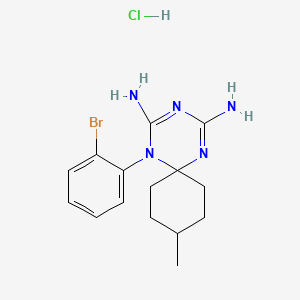
![7-Methylthieno[2,3-c]pyridin-4-ol](/img/structure/B14449196.png)
![N-{3-[(2-Ethoxyethyl)(ethyl)amino]phenyl}acetamide](/img/structure/B14449201.png)
